molecular formula C16H13N3O5S B2810210 2-hydroxy-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyrimidine-5-sulfonamide CAS No. 897622-75-2

2-hydroxy-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B2810210
CAS No.: 897622-75-2
M. Wt: 359.36
InChI Key: XMJRVIBYHAUGAY-UHFFFAOYSA-N
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Description

2-hydroxy-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyrimidine-5-sulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This synthetic small molecule features a 2-hydroxy-6-oxo-1,6-dihydropyrimidine core, a privileged structure in pharmacology known to exhibit diverse biological activities. The scaffold is structurally analogous to pyrimidine-based inhibitors that have been explored as antimetabolites and enzyme inhibitors . The molecule is furnished with a sulfonamide group, a functional group prevalent in a wide range of therapeutic agents. Sulfonamides are known to act as competitive inhibitors for various enzymes, particularly in folate biosynthesis, and are found in antibacterial, anticonvulsant, and diuretic drugs . The N-(4-phenoxyphenyl) moiety provides a substantial hydrophobic element, which may be critical for target binding and cellular penetration. This specific structural architecture suggests potential for applications in several research domains. It may serve as a key intermediate or lead compound in the development of novel chemotherapeutic agents. Researchers can utilize this compound to explore its potential as an inhibitor of essential bacterial enzymes, such as dihydropteroate synthase (DHPS), given the known mechanism of sulfonamide antibiotics . Furthermore, the dihydropyrimidine scaffold has been identified in compounds investigated for antiviral and antineoplastic activities, making it a candidate for screening in relevant biological assays . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and handle the material in accordance with all applicable local and international regulations.

Properties

IUPAC Name

2,4-dioxo-N-(4-phenoxyphenyl)-1H-pyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S/c20-15-14(10-17-16(21)18-15)25(22,23)19-11-6-8-13(9-7-11)24-12-4-2-1-3-5-12/h1-10,19H,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJRVIBYHAUGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CNC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrimidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Phenoxyphenyl Substitution: The final step involves the substitution of the phenoxyphenyl group onto the pyrimidine ring, which can be achieved through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a strong nucleophile and a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Antibacterial Applications

The antibacterial properties of compounds similar to 2-hydroxy-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyrimidine-5-sulfonamide have been extensively studied. Research indicates that derivatives of sulfonamides exhibit potent activity against various bacterial strains.

Case Studies

  • A study evaluated the antibacterial efficacy of oxadiazole-sulfonamide compounds against multiple strains, showing significant inhibition against Streptococcus pneumoniae and Escherichia coli. These findings suggest that structural modifications in related compounds can enhance antibacterial activity .

Anticancer Applications

Recent research highlights the potential of this compound as an anticancer agent.

Case Studies

  • Patents have reported that derivatives can inhibit the proliferation of various tumor cells by targeting epidermal growth factor receptor kinase (EGFR), particularly in cancers with mutations such as EGFR (T790M). This specificity for mutant receptors makes these compounds promising candidates for targeted cancer therapies .

Anti-inflammatory Applications

Compounds related to this compound also exhibit anti-inflammatory properties.

Research Findings

Studies have shown that these compounds can modulate inflammatory pathways, potentially reducing the severity of conditions such as arthritis and other inflammatory diseases. The ability to inhibit pro-inflammatory cytokines is a key feature that supports their application in treating chronic inflammatory conditions .

Comparative Analysis of Related Compounds

To better understand the applications and effectiveness of this compound, a comparative analysis with related compounds is presented below.

Compound NameAntibacterial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundModerateHigh (EGFR inhibitor)Moderate
Oxadiazole-Sulfonamide DerivativeHighLowHigh
Other SulfonamidesVariableModerateVariable

Mechanism of Action

The mechanism of action of 2-hydroxy-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyrimidine-5-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interfering with metabolic pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial enzyme activity.

Comparison with Similar Compounds

Sulfonamide Derivatives

The following table compares structural features and bioactivity data (where available) for sulfonamide-containing dihydropyrimidines:

Compound Name Molecular Formula Molecular Weight Substituents Key Biological Activity Reference
2-Hydroxy-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyrimidine-5-sulfonamide C₁₆H₁₄N₃O₅S 360.36 4-Phenoxyphenyl sulfonamide 10x higher activity vs. peptide lead
2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide C₁₃H₁₅N₃O₅S 325.34 4-Methoxyphenethyl sulfonamide Not reported (structural analogue)
2-Hydroxy-6-oxo-N-[(pyridin-3-yl)methyl]-1,6-dihydropyrimidine-5-sulfonamide C₁₀H₁₀N₄O₄S 282.27 Pyridin-3-ylmethyl sulfonamide Not reported (structural analogue)

Key Observations :

  • The 4-phenoxyphenyl group in the target compound confers a tenfold activity increase compared to its peptide-based predecessor, likely due to enhanced aromatic stacking with Trp184 and Tyr67 in the active site .
  • Smaller substituents (e.g., pyridin-3-ylmethyl) reduce molecular weight but may compromise binding affinity due to weaker hydrophobic interactions.

Methylated Analogues

The N-methyl derivative of the target compound exhibits fourfold lower activity, indicating that methylation at the sulfonamide nitrogen disrupts critical hydrogen-bonding interactions or sterically hinders binding .

Anti-Inflammatory Dihydropyrimidines

Dihydropyrimidines with acetic acid substituents (e.g., [2-amino-6-(4-substituted aryl)-4-(4-substituted phenyl)-1,6-dihydropyrimidine-5-yl]-acetic acid derivatives) demonstrate anti-inflammatory activity comparable to diclofenac sodium . While these compounds share the dihydropyrimidine core with the target sulfonamide, their acetic acid moiety likely engages different biological targets (e.g., cyclooxygenase enzymes) compared to sulfonamide-mediated mechanisms .

Peptidomimetic Analogues

Complex dipeptoid structures (e.g., PF 43(1) compounds) incorporate dihydropyrimidinone moieties but feature extended alkyl/aryl chains and amide linkages . These larger molecules (MW > 600) prioritize protease resistance over the target compound’s balance of lipophilicity and molecular weight (360.36), underscoring the sulfonamide’s advantage in optimizing pharmacokinetics .

Research Findings and Mechanistic Insights

Binding Interactions

  • The 4-phenoxyphenyl group in the target compound spans the active-site cleft, forming π-π interactions with Trp184 and a hydrophobic contact with Tyr67 .
  • Sulfonamide’s sulfonyl group may act as a hydrogen-bond acceptor, stabilizing interactions with backbone amides or side-chain residues (e.g., Asn, Gln) .

Activity Trends

  • Substituent Effects: Bulky aromatic groups (e.g., 4-phenoxyphenyl) enhance activity, while smaller or polar groups (e.g., pyridinyl) reduce potency .
  • Methylation : N-methylation decreases activity by disrupting hydrogen bonding or inducing steric clashes .

Biological Activity

2-hydroxy-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyrimidine-5-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a pyrimidine core substituted with a phenoxy group and a sulfonamide moiety. The structural formula is as follows:

C15H14N2O4S\text{C}_{15}\text{H}_{14}\text{N}_{2}\text{O}_{4}\text{S}

Research indicates that this compound exhibits several biological activities:

  • Inhibition of Tumor Cell Growth : The compound has been shown to inhibit the growth of various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. Notably, it acts as an epidermal growth factor receptor (EGFR) inhibitor, which is crucial in many cancers characterized by EGFR mutations .
  • Anti-inflammatory Properties : The sulfonamide group contributes to its anti-inflammatory effects by modulating inflammatory pathways, making it a candidate for treating conditions associated with chronic inflammation .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may also exhibit antimicrobial properties, although further research is required to elucidate these effects fully .

Efficacy Against Cancer

A study demonstrated that this compound significantly inhibited the proliferation of A431 vulvar epidermal carcinoma cells. The compound's IC50 value was determined to be approximately 10 µM, indicating potent anti-cancer activity .

Case Studies

  • Case Study 1 : In vitro tests on lung cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. This suggests potential use in targeted cancer therapies .
  • Case Study 2 : A clinical trial involving patients with advanced solid tumors showed promising results when combined with standard chemotherapy regimens. Patients exhibited improved progression-free survival rates compared to control groups .

Data Table: Biological Activities

Biological ActivityMechanism of ActionReference
Tumor Cell Growth InhibitionEGFR inhibition and apoptosis induction
Anti-inflammatory EffectsModulation of inflammatory cytokines
Antimicrobial ActivityPotential inhibition of bacterial growth

Q & A

Basic: What are the recommended synthetic routes for 2-hydroxy-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyrimidine-5-sulfonamide?

The compound is typically synthesized via sulfonylation of a pyrimidine precursor. Key steps include:

  • Sulfonamide coupling : Reacting a pyrimidine-5-sulfonyl chloride intermediate with 4-phenoxyaniline under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions .
  • Oxidation : Controlled oxidation of the dihydropyrimidine ring using agents like KMnO₄ or H₂O₂ to stabilize the 6-oxo group .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH 9:1) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Advanced: How can conflicting bioactivity data in enzyme inhibition assays be resolved?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, co-solvents) or enzyme isoforms. Methodological solutions include:

  • Standardized assay buffers : Use Tris-HCl (pH 7.4) with 1% DMSO to ensure compound solubility without denaturing enzymes .
  • Isoform-specific profiling : Validate target specificity using recombinant enzymes (e.g., COX-1 vs. COX-2) and cross-check with knockout models .
  • Statistical validation : Apply ANOVA to compare replicates and identify outliers; use surface plasmon resonance (SPR) to confirm binding kinetics independently .

Basic: What analytical techniques are essential for characterizing this compound?

Critical methods include:

  • NMR : ¹H/¹³C NMR to confirm sulfonamide linkage (δ 10.2–10.8 ppm for NH) and pyrimidine ring substitution patterns .
  • HPLC-MS : Reverse-phase C18 column (ACN/0.1% formic acid gradient) with ESI-MS to verify molecular ion [M+H]⁺ at m/z 402.3 .
  • XRD : Single-crystal X-ray diffraction to resolve ambiguities in tautomeric forms (e.g., keto-enol equilibrium) .

Advanced: How can computational modeling optimize structural modifications for enhanced bioactivity?

  • Molecular docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., dihydrofolate reductase) and prioritize substituents at the 4-phenoxyphenyl group .
  • QSAR modeling : Train models on pyrimidine-sulfonamide datasets to correlate logP, polar surface area, and IC₅₀ values .
  • DFT calculations : Analyze electron density maps (B3LYP/6-31G*) to identify reactive sites for functionalization (e.g., introducing fluorine at the phenyl ring) .

Basic: What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

Advanced: How can researchers address instability of the dihydropyrimidine ring during storage?

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent oxidation .
  • Stabilizers : Add 1% ascorbic acid to DMSO stock solutions to inhibit radical degradation .
  • Stability-indicating assays : Monitor degradation via HPLC-PDA at 254 nm; validate with accelerated stability studies (40°C/75% RH for 4 weeks) .

Basic: What in vitro models are suitable for initial antibacterial screening?

  • Bacterial strains : Use Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) in broth microdilution assays (CLSI guidelines) .
  • Concentration range : Test 0.5–128 µg/mL with ciprofloxacin as a positive control .

Advanced: How to design a study reconciling contradictory cytotoxicity data across cell lines?

  • Dose-response normalization : Express viability as % relative to untreated controls and adjust for seeding density variations .
  • Metabolic profiling : Compare ATP levels (CellTiter-Glo) and caspase-3 activity to differentiate cytostatic vs. apoptotic effects .
  • Transcriptomics : Perform RNA-seq on discrepant cell lines (e.g., HepG2 vs. MCF-7) to identify pathway-specific responses .

Basic: What regulatory considerations apply to preclinical studies of this compound?

  • FDA compliance : Follow ICH S2 guidelines for genotoxicity testing (Ames test, micronucleus assay) .
  • Documentation : Maintain batch records (synthesis, purity) and stability data for IND submissions .

Advanced: How to apply design of experiments (DoE) to optimize reaction yields?

  • Factorial design : Vary temperature (60–100°C), catalyst loading (5–15 mol%), and reaction time (12–24 hr) in a 2³ factorial matrix .
  • Response surface methodology (RSM) : Model interactions using JMP or Minitab; identify optimal conditions (e.g., 85°C, 10 mol% Pd/C, 18 hr) .
  • Validation : Confirm predicted yields (±5%) in triplicate runs and characterize by ¹H NMR .

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